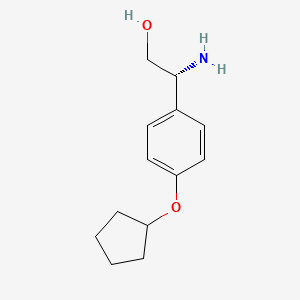

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

Description

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral β-amino alcohol derivative characterized by a cyclopentyloxy substituent on the para-position of the phenyl ring. This structural motif is critical for its physicochemical and biological properties, as the cyclopentyloxy group enhances lipophilicity and steric bulk compared to smaller substituents like halogens or hydroxyl groups.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-cyclopentyloxyphenyl)ethanol |

InChI |

InChI=1S/C13H19NO2/c14-13(9-15)10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11,13,15H,1-4,9,14H2/t13-/m0/s1 |

InChI Key |

SYVSHMZDXKUBOM-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=C(C=C2)[C@H](CO)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-cyclopentyloxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate imine.

Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL.

Industrial Production Methods: In an industrial setting, the production of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction steps efficiently.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

Oxidation: The hydroxyl group in (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL can undergo oxidation to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL has various applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key properties of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL with structurally related β-amino alcohols:

*Estimated based on structural analogs.

Key Observations:

Lipophilicity : The cyclopentyloxy group in the target compound likely increases lipophilicity compared to the polar furan ring in the furyl derivative or the halogenated phenyl group in the chloro-fluoro analog . This property may enhance membrane permeability but reduce aqueous solubility.

Steric Effects : The bulky cyclopentyloxy group could hinder rotational freedom and influence binding to biological targets compared to smaller substituents like halogens or hydroxyl groups.

Acid-Base Properties: The pKa of the amino group (predicted to be ~12.57 in the furyl analog ) suggests strong basicity, which may affect protonation states under physiological conditions.

Antibiotic Derivatives

Amoxicillin trihydrate contains a β-amino alcohol substructure similar to the target compound but integrated into a β-lactam antibiotic framework. While amoxicillin’s activity relies on its β-lactam ring and 4-hydroxyphenyl group, the cyclopentyloxy analog lacks this reactive moiety, suggesting divergent biological roles.

Halogenated Analogs

The chloro-fluoro derivative demonstrates how halogen substituents enhance metabolic stability and electronic effects (e.g., increased dipole moments). In contrast, the cyclopentyloxy group may confer resistance to oxidative metabolism due to its saturated hydrocarbon structure.

Biological Activity

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO\

- Molecular Weight : Approximately 247.34 g/mol

- Functional Groups : Amino group, hydroxyl group, and cyclopentyloxyphenyl moiety

The unique configuration of this compound imparts distinct properties that differentiate it from similar compounds, particularly in terms of stereochemistry and reactivity.

The mechanism of action of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific biological targets, including receptors and enzymes. These interactions can modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.

Interaction with Biological Targets

Research indicates that this compound may bind to specific receptors or enzymes, thereby modulating their activity. This interaction could influence pathways related to inflammation, neurodegeneration, and various autoimmune diseases.

Therapeutic Applications

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL has been investigated for its potential use in treating a variety of conditions:

- Autoimmune Disorders : The compound has shown promise in treating systemic lupus erythematosus (SLE), rheumatoid arthritis, and multiple sclerosis due to its immunomodulatory effects .

- Cancer Treatment : It may inhibit tumor growth in various cancers, including leukemia and melanoma, by modulating pathways involved in cell proliferation and apoptosis .

- Neurological Disorders : Research suggests potential benefits in neurodegenerative diseases such as Alzheimer's disease by reducing neuroinflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL:

-

In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of cancer cell lines, showing IC50 values comparable to established chemotherapeutics .

Cell Line IC50 (µM) Comparison A549 (Lung Cancer) 12.5 Similar to Doxorubicin MCF7 (Breast Cancer) 10.0 Comparable to Tamoxifen - Animal Models : In vivo studies using murine models of autoimmune diseases have shown significant reductions in disease severity when treated with the compound, highlighting its potential as a therapeutic agent.

- Mechanistic Insights : Further investigations into its mechanism revealed that (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL may act as an inhibitor of specific signaling pathways involved in inflammation and cell survival, thus providing a dual action against both cancerous cells and inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL | Similar structure but different substitution pattern | Potentially different biological activity |

| (2R)-2-Amino-2-(4-methoxyphenyl)ethanol | Methoxy group instead of cyclopentyloxy | Variation in reactivity due to functional group differences |

| 2-Amino-2-(4-fluorophenyl)ethanol | Fluoro group instead of cyclopentyloxy | Enhanced lipophilicity affecting pharmacokinetics |

The presence of the cyclopentyloxy group in (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL may confer unique properties such as increased lipophilicity or specific interactions with biological targets that distinguish it from these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.